molecular formula C7H9NO3 B008656 (R)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 110772-46-8

(R)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No. B008656
M. Wt: 155.15 g/mol
InChI Key: RXZQHZDTHUUJQJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus, involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, yielding yields between 48-94%. This process is catalyzed by a small amount of iron dust and avoids hydrogenolysis of bromine on the thiophene nucleus. Subsequent N-formylation with formic acid and acetic anhydride produces 2-(formylamino)-3-(heteroaryl)propanoic acids in 51-95% yield (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Molecular Structure Analysis

The structure of (R)-2-Amino-3-(furan-2-yl)propanoic acid and related compounds has been extensively studied. For instance, the crystal structure of related furan compounds reveals the detailed arrangement of atoms and the spatial configuration, which is crucial for understanding their reactivity and interaction with biological targets. These studies provide insights into the conformational preferences and potential reactive sites of the molecule, aiding in the design of derivatives with desired properties (Carroll, Mack, & Georgiev, 1988).

Scientific Research Applications

  • Pharmaceutical Synthesis and Bioactive Compounds :

    • Enantioselective synthesis of furan-2-yl amines and amino acids is pivotal for producing high-quality pharmaceuticals and bioactive compounds (Demir et al., 2003).
    • The d-amino acid variant is essential for synthesizing drug candidate compounds (Hanson et al., 2008).
  • Biomedical Imaging :

    • (S)-(18F)4, a derivative, shows promise as a novel class of radiolabeled amino acids for tumor imaging in brain tumors, particularly in positron emission tomography (PET) (McConathy et al., 2010).
  • Antimicrobial Applications :

    • 3-Aryl-3-(Furan-2-yl)propenoic acid derivatives exhibit significant antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).
  • Material Science and Corrosion Inhibition :

    • Certain amino acid compounds, like BIFM and BIFP, effectively inhibit corrosion of N80 steel in hydrochloric acid solutions (Yadav et al., 2015).
    • Nitrogenated derivatives of furfural demonstrate significant inhibition efficiency in corrosion prevention for mild steel (Guimarães et al., 2020).
  • Synthetic Organic Chemistry :

    • The compound has been used in the synthesis of various organics, such as optically active α-nucleic acid base substituted propanoic acids (Overberger & Chang, 1989).
    • Synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei is possible in yields ranging from 48-94% (Kitagawa et al., 2004).

Safety And Hazards

The safety and hazards of “®-2-Amino-3-(furan-2-yl)propanoic acid” are not explicitly mentioned in the retrieved sources. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.


properties

IUPAC Name

(2R)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(furan-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(furan-2-yl)propanoic acid

Citations

For This Compound
1
Citations
J Sintra Pisco - 2018 - discovery.ucl.ac.uk
Allosteric regulation is an efficient way of controlling enzymatic activity. In Mycobacterium tuberculosis (Mtb), the causative agent of human tuberculosis, ATPphosphoribosyltransferase (…
Number of citations: 2 discovery.ucl.ac.uk

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